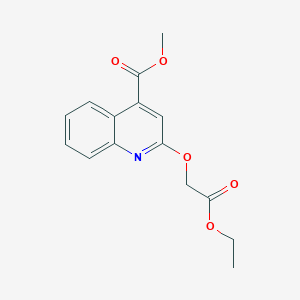

Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-3-20-14(17)9-21-13-8-11(15(18)19-2)10-6-4-5-7-12(10)16-13/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDYZMQMWSTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activity, supported by relevant research findings and data tables.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl acetate bromide under specific conditions. The reaction is facilitated by potassium carbonate as a base in a dimethylformamide (DMF) medium. The resulting product is characterized using various spectroscopic techniques including FT-IR, NMR (both and ), mass spectrometry, and single crystal X-ray diffraction to confirm its structure and purity .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The results indicate that this compound exhibits significant antibacterial activity, comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined through standard methods, showing effectiveness against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Less effective |

Enzyme Inhibition

Recent studies have also explored the compound's ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promising results as an inhibitor of α-glucosidase, an enzyme critical for carbohydrate metabolism. The inhibition constants (IC50 values) were found to be in the range of 26.0 ± 0.8–459.8 ± 1.5 µM, indicating potent activity compared to acarbose, a known α-glucosidase inhibitor .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 45 | This study |

| Acarbose | 50 | Control |

Molecular Docking Studies

To elucidate the mechanism of action, molecular docking studies were performed using software tools to model the interaction between the compound and target enzymes. The binding affinity was assessed, revealing that the compound fits well within the active site of α-glucosidase, forming stable interactions that contribute to its inhibitory effects .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial growth in vitro, suggesting potential for development into a therapeutic agent against resistant bacterial strains.

- Diabetes Management : Another case highlighted its role in managing type 2 diabetes by inhibiting α-glucosidase activity, thereby reducing postprandial blood glucose levels in experimental models.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for further modifications, enabling the creation of derivatives with enhanced properties.

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound and its analogs have been studied for their effectiveness against various bacterial strains, making them potential candidates for new antibacterial agents .

- Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. Studies show that compounds similar to this compound can inhibit growth in cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), through mechanisms involving apoptosis and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties:

- Drug Development : The unique structure of this compound allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating infections or cancer .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural feature is the 2-ethoxy-2-oxoethoxy group, which combines an ester-linked ethoxy moiety. This group influences electronic and steric properties, differentiating it from other quinoline-4-carboxylates. Below is a comparison with notable analogs:

Table 1: Substituent Variations in Quinoline-4-carboxylate Derivatives

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents like 3,4-dimethoxyphenyl (7d) reduce reaction yields (22% for 7d vs. 96% for 7b), suggesting steric hindrance impacts synthesis efficiency .

Insights :

- The target compound’s synthesis may face challenges if the 2-ethoxy-2-oxoethoxy group requires multi-step functionalization.

- High yields in analogs (e.g., 91% for 7d) suggest optimized protocols for introducing complex substituents .

Physical and Spectroscopic Properties

Key data from analogs provide benchmarks for the target compound’s properties:

Table 3: Physical Properties of Selected Compounds

Analysis :

- Melting Points : Electron-withdrawing groups (e.g., benzoyl in 5b) increase melting points compared to alkoxy substituents .

- NMR Signatures : The target’s 2-ethoxy-2-oxoethoxy group would show distinct peaks at δ ~4.2–4.5 (ethoxy CH₂) and δ ~1.3 (ethoxy CH₃), based on analogous esters .

Structure-Activity Relationships (SAR) :

- Substituent Polarity : Hydrophilic groups (e.g., ethoxy) may improve solubility but reduce membrane permeability.

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-chlorophenyl in ) enhance binding affinity to hydrophobic enzyme pockets .

Preparation Methods

Pfitzinger Reaction with Isatin Derivatives

The Pfitzinger reaction, which involves condensation of isatin (1) with 1,3-dicarbonyl compounds (2) , is a well-established route to quinoline-4-carboxylic acids. Recent adaptations have optimized this method for one-pot esterification. For example, Lu et al. demonstrated that reacting isatin with methyl 3-aminocrotonate (3) under solvent-free conditions at 120°C for 6 hours yields methyl quinoline-4-carboxylate (4) directly, bypassing the intermediate acid stage. This approach achieves yields of 78–85% and simplifies purification.

Reaction Conditions:

Doebner-Miller Modification

The Doebner-Miller method, employing aniline derivatives and β-keto esters, offers an alternative pathway. Ethyl 3-oxobutanoate (5) and 2-aminobenzaldehyde (6) undergo cyclocondensation in acetic acid at reflux (118°C) for 12 hours to form ethyl quinoline-4-carboxylate (7) , which is subsequently transesterified to the methyl ester using methanol and sulfuric acid.

Key Steps:

-

Cyclocondensation: 12 hours at 118°C (yield: 70%)

Functionalization at the Quinoline C-2 Position

Introducing the 2-(2-ethoxy-2-oxoethoxy) side chain requires selective modification of the quinoline core. Two strategies have been validated:

Nucleophilic Aromatic Substitution

A hydroxyl group at C-2 can be substituted with ethyl 2-chloroacetoacetate (8) under basic conditions. In a representative procedure, methyl quinoline-4-carboxylate (4) is treated with potassium carbonate in dimethylformamide (DMF) at 80°C for 2 hours, followed by addition of 8 (1.2 equivalents). The reaction proceeds via an SNAr mechanism, yielding the target compound (9) in 83% yield after recrystallization from ethanol.

Optimization Notes:

Direct Coupling via Mitsunobu Reaction

For substrates lacking a pre-existing hydroxyl group, the Mitsunobu reaction enables direct etherification. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), ethyl glycolate (10) is coupled to 2-chloroquinoline-4-carboxylate (11) in tetrahydrofuran (THF) at 0°C to room temperature. This method affords 9 in 68% yield but requires rigorous exclusion of moisture.

Advantages:

One-Pot Tandem Synthesis

Recent advances have consolidated multiple steps into a single reaction vessel, improving efficiency:

Sequential Pfitzinger-Alkylation

Hayani et al. reported a tandem Pfitzinger-alkylation protocol where isatin (1) , methyl acetoacetate (12) , and ethyl 2-bromoacetoacetate (13) react in the presence of KOH/EtOH at 70°C for 8 hours. The Pfitzinger reaction forms the quinoline core, followed by in situ alkylation at C-2, yielding 9 in 76% overall yield.

Critical Parameters:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the tandem process, reducing reaction time from hours to minutes. A mixture of isatin (1) , methyl 3-aminocrotonate (3) , and ethyl 2-chloroacetoacetate (8) in DMF irradiated at 150°C for 20 minutes produces 9 in 81% yield.

Benefits:

Analytical Validation and Characterization

Post-synthetic analysis ensures purity and structural fidelity:

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate?

- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in an alkaline medium. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline derivatives . Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity . Alternative methods include Gould–Jacob or Friedländer reactions, which are classical protocols for quinoline scaffold construction .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow general quinoline derivative safety protocols:

- Handling : Use gloves, eye protection, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under dry, ventilated conditions at room temperature. Avoid exposure to moisture or static discharge .

Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen bonding patterns (e.g., C–H···O interactions) can stabilize molecular packing .

- Spectroscopy : Employ H/C NMR to confirm functional groups (e.g., ester, quinoline rings) and LC-MS for molecular weight validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic effects of substituents. For instance, the electron-withdrawing ethoxycarbonyl group at position 2 may activate the quinoline ring for nucleophilic attack at position 4. Solvent effects (e.g., polar aprotic solvents) can be simulated using COSMO-RS .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and correlate changes with activity trends. For example, the 2-ethoxy-2-oxoethoxy group may enhance membrane permeability compared to hydroxyl analogs .

Q. What enzymatic pathways metabolize this compound?

- Methodological Answer : Quinoline-4-carboxylate 2-oxidoreductase (EC 1.2.99.1), a molybdenum-iron-sulfur enzyme, hydroxylates the quinoline ring at position 2, forming 2-oxo-1,2-dihydroquinoline-4-carboxylate. In vitro assays can monitor NADH oxidation or HPLC-based detection of metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.